molecular formula C9H13NO2 B1434825 methyl 2-(propan-2-yl)-1H-pyrrole-3-carboxylate CAS No. 1803592-73-5

methyl 2-(propan-2-yl)-1H-pyrrole-3-carboxylate

Cat. No.: B1434825
CAS No.: 1803592-73-5
M. Wt: 167.2 g/mol
InChI Key: ZQFOQRVAFCDPPT-UHFFFAOYSA-N
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Description

Methyl 2-(propan-2-yl)-1H-pyrrole-3-carboxylate (CAS 224180-63-6) is a high-purity pyrrole derivative supplied for life science and pharmaceutical research. This compound features a pyrrole core, a privileged structure in medicinal chemistry known for its versatile biological activities and presence in numerous natural products . The scaffold is of significant interest in neuroscience research, particularly in the development of multi-target directed ligands for complex neurodegenerative diseases . Specifically, structurally related pyrrole derivatives have demonstrated potent and selective inhibitory activity against Monoamine Oxidase B (MAO-B), a key enzyme target in Alzheimer's and Parkinson's disease research . The molecule's properties, including a molecular formula of C10H15NO2 and a molecular weight of 181.23 g/mol, make it a valuable intermediate for further chemical functionalization . Researchers utilize this compound as a key synthetic building block for constructing more complex molecules, such as pyrrole-based hydrazide-hydrazones, which can be efficiently synthesized using modern methods like microwave-assisted synthesis to improve yields and reduce reaction times . This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

methyl 2-propan-2-yl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-6(2)8-7(4-5-10-8)9(11)12-3/h4-6,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFOQRVAFCDPPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CN1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrole-2-carboxylate Formation and Functionalization

A common route starts from pyrrole itself, which undergoes selective Friedel–Crafts formylation at the 4-position, followed by esterification to yield pyrrole-2-carboxylates. For example, the synthesis of alkyl pyrrole-2-carboxylates involves:

  • Reaction of pyrrole with trichloroacetyl chloride to form 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone.
  • Conversion to methyl or ethyl esters by reaction with sodium alkoxides (methoxide or ethoxide).
  • Friedel–Crafts formylation using dichloromethyl methyl ether and aluminum chloride as catalysts at low temperature (0 °C) in nitromethane and dichloromethane solvent systems.

This sequence yields formylated pyrrole esters as intermediates for further substitution.

Alkylation at the Pyrrole Nitrogen or Carbon

The introduction of the isopropyl group at the 2-position can be achieved via alkylation reactions using alkyl bromides under basic conditions. For instance:

  • Treatment of formylated pyrrole esters with alkyl bromoacetates (e.g., isopropyl bromoacetate) in the presence of potassium tert-butoxide and tetrabutylammonium bromide in dimethylformamide.
  • Reaction temperatures typically range from room temperature to 40 °C over several hours.
  • This step results in regioselective alkylation at the nitrogen, forming 1,2,4-trisubstituted pyrroles with high yields (67–86% reported for similar methyl and ethyl esters).

The reaction sequence can be summarized as follows:

Step Reagents/Conditions Outcome
1 Pyrrole + CCl3COCl, Et2O 2,2,2-Trichloro-1-(1H-pyrrol-2-yl)ethanone
2 NaOMe or NaOEt in ROH (R = Me, Et) Pyrrole-2-carboxylate ester
3 MeOCHCl2, AlCl3, MeNO2, CH2Cl2, 0 °C Friedel–Crafts formylation at 4-position
4 BrCH2CO2R1, KOtBu, Bu4NBr, DMF, 15-40 °C Alkylation at nitrogen with alkyl bromoacetate

This approach is well-documented for preparing 1-alkyl-4-formylpyrrole-2-carboxylates, which are closely related to this compound.

Alternative Routes via Pyrrolidine Derivatives

Patent literature describes the preparation of pyrrolidine-2-carboxylic acid derivatives and related pyrrole compounds via mild and cost-effective methods involving:

  • Protection of amino groups with tert-butyloxycarbonyl (Boc) groups.
  • Esterification and acylation steps under mild conditions.
  • Use of acetic acid quenching and ethyl acetate extraction to isolate intermediates.

Although these methods focus on pyrrolidine derivatives, the reaction conditions and protection strategies can be adapted for synthesizing pyrrole carboxylates with alkyl substitutions such as isopropyl groups.

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents/Conditions Product Type Yield (%) Notes
1 Pyrrole CCl3COCl, Et2O; NaOMe; MeOCHCl2, AlCl3, MeNO2; BrCH2CO2iPr, KOtBu, Bu4NBr, DMF This compound 67–86 Regioselective alkylation; mild conditions
2 Protected pyrrolidine derivatives Boc protection; acylation; esterification; acetic acid quench; ethyl acetate extraction Pyrrole/pyrrolidine carboxylates with alkyl groups Not specified Cost-effective, scalable

Research Findings and Analytical Data

  • The key intermediates and final products have been characterized by elemental analysis, ^1H and ^13C NMR spectroscopy, IR, MS, and in some cases, X-ray crystallography to confirm substitution patterns and purity.
  • ^1H NMR spectra of alkylated pyrrole esters show characteristic downfield shifts of pyrrole ring protons, confirming successful substitution.
  • The use of phase-transfer catalysts such as tetrabutylammonium bromide enhances alkylation efficiency.
  • Reaction conditions are generally mild, avoiding harsh reagents or extreme temperatures, which favors scalability and cost reduction.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(propan-2-yl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under acidic conditions.

Major Products

    Oxidation: Pyrrole-3-carboxylic acids.

    Reduction: Pyrrole-3-methanol.

    Substitution: Halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-(propan-2-yl)-1H-pyrrole-3-carboxylate has the molecular formula C9H13NO2C_9H_{13}NO_2 and a molecular weight of approximately 167.21 g/mol. The compound features a pyrrole ring, which is a five-membered aromatic heterocyclic structure containing one nitrogen atom, along with a methyl ester functional group and an isopropyl substituent. This unique combination of functional groups contributes to its reactivity and potential applications.

Scientific Research Applications

The compound is utilized in several scientific domains:

Organic Synthesis

  • Building Block : It serves as a crucial building block for synthesizing more complex organic molecules. Its structural characteristics allow for the modification of the pyrrole ring to create diverse derivatives with tailored properties.

Pharmaceutical Development

  • Drug Discovery : this compound is explored for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives have been investigated for their efficacy against various diseases, including cancer and bacterial infections .

Materials Science

  • Advanced Materials : The compound's unique properties make it suitable for developing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its incorporation into polymer matrices enhances the performance of electronic devices .

Paal-Knorr Synthesis

This method involves the reaction of a 1,4-dicarbonyl compound with ammonia or primary amines under acidic or basic conditions to form the pyrrole ring. Elevated temperatures are often employed to facilitate cyclization.

Industrial Production Techniques

In industrial settings, continuous flow reactors are utilized to ensure consistent quality and yield. Automated systems enable precise control over reaction parameters such as temperature and pressure, optimizing large-scale production processes.

Mechanism of Action

The mechanism of action of methyl 2-(propan-2-yl)-1H-pyrrole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptor sites, influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 2-Methyl-1H-Pyrrole-3-Carboxylate

  • Structure: Ethyl ester at position 3 and methyl substituent at position 2 ( C$8$H${11}$NO$_2$, MW: 153.18 g/mol) .
  • Key Differences: Ester Group: The ethyl ester increases hydrophobicity compared to the methyl ester, slightly reducing aqueous solubility (Log S: -1.44 vs. estimated -1.2 for the methyl analog). Moderate for methyl-isopropyl). Biological Activity: Ethyl derivatives show moderate CYP inhibition, whereas the isopropyl group in the target compound may alter metabolic pathways .

Methyl 2-Methyl-1-(Propan-2-yl)-1H-Pyrrole-3-Carboxylate

  • Structure: Methyl ester at position 3, methyl at position 2, and isopropyl at nitrogen ( C${10}$H${15}$NO$_2$, MW: 181.23 g/mol) .
  • Conformational Effects: Molecular mechanics calculations (e.g., Spartan’18) suggest that N-substitution increases ring puckering, whereas 2-substitution preserves planarity . Storage: This compound is a liquid at room temperature, contrasting with the solid-state behavior of many pyrrole carboxylates .

Methyl 5,6,7,8-Tetrahydro-7-Isopropyl-2,5-Dioxo-2H-1-Benzopyran-3-Carboxylate

  • Structure : Fused benzopyran ring with ketone groups and isopropyl substituent ( C${14}$H${16}$O$_5$ , MW: 272.28 g/mol ) .
  • Key Differences :
    • Aromaticity : The benzopyran core introduces extended conjugation and reduced aromaticity compared to pyrrole.
    • Functional Groups : Additional ketone groups enhance hydrogen-bond acceptor capacity (TPSA: ~85 Ų vs. ~45 Ų for pyrrole derivatives) .

Ethyl (2E)-2-Cyano-3-(1-Methyl-1H-Pyrrol-2-yl)Prop-2-Enoate

  • Structure: Ethyl ester, cyano group, and conjugated propenoate chain ( C${12}$H${12}$N$2$O$2$, MW: 216.24 g/mol) .
  • Key Differences: Electron-Withdrawing Effects: The cyano group intensifies electron withdrawal, polarizing the pyrrole ring and increasing reactivity in nucleophilic additions. Biological Relevance: Such derivatives are intermediates in synthesizing 2(1H)-pyridones, a class with documented antimicrobial activity .

Comparative Analysis of Key Properties

Physicochemical Properties

Property Target Compound Ethyl 2-Methyl-1H-Pyrrole-3-Carboxylate Methyl 2-Methyl-1-(Propan-2-yl)-1H-Pyrrole-3-Carboxylate
Molecular Weight 167.21 g/mol 153.18 g/mol 181.23 g/mol
Log S (Solubility) ~-1.2 (Predicted) -1.44 Not Reported
Hydrogen Bond Acceptors 2 2 2
Rotatable Bonds 3 3 4

Structural and Electronic Effects

  • Hydrogen Bonding : Unlike N-substituted analogs (e.g., ), the target compound’s 1H-pyrrole structure allows N–H hydrogen bonding, enhancing crystal packing efficiency .

Biological Activity

Methyl 2-(propan-2-yl)-1H-pyrrole-3-carboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrole ring with an isopropyl group and a methyl ester functional group. Its molecular formula is C9H13NO2C_9H_{13}NO_2 with a molecular weight of 167.21 g/mol. The unique structure contributes to its reactivity and biological properties, making it a valuable compound in synthetic organic chemistry and drug development .

Biological Activities

The compound has been investigated for several biological activities:

1. Antimicrobial Properties

  • Studies have indicated that this compound exhibits antimicrobial activity against various pathogens, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
  • The mechanism of action may involve the disruption of bacterial cell membranes or inhibition of essential metabolic pathways, although further research is needed to elucidate specific targets .

2. Anticancer Activity

  • Preliminary studies have shown that derivatives of this compound possess anticancer properties, particularly against human cancer cell lines such as A549 (lung cancer) .
  • The cytotoxic effects were evaluated using MTT assays, demonstrating that certain structural modifications can enhance activity .

3. Anti-inflammatory Effects

  • Some pyrrole derivatives, including this compound, have shown potential as anti-inflammatory agents. This activity is attributed to their ability to modulate inflammatory pathways .

The biological mechanisms underlying the activity of this compound are not fully understood but are believed to involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity and influencing biochemical pathways.
  • Membrane Disruption : It may alter membrane integrity in microbial cells, leading to cell death.
  • Apoptosis Induction : In cancer cells, it may trigger apoptosis through various signaling pathways .

Case Studies

  • Antimicrobial Screening : In a study assessing the antimicrobial efficacy of various pyrrole derivatives, this compound demonstrated significant activity against both bacterial and fungal strains. The minimum inhibitory concentration (MIC) values were determined using broth microdilution methods .
  • Cytotoxicity Assays : Research involving A549 lung cancer cells revealed that treatment with this compound resulted in dose-dependent cytotoxic effects. Comparisons with standard chemotherapeutic agents (e.g., cisplatin) indicated promising potential for further development .

Comparative Analysis of Biological Activity

Biological ActivityCompoundActivity LevelReference
AntimicrobialThis compoundModerate
AnticancerA549 CellsSignificant
Anti-inflammatoryVarious ModelsPromising

Q & A

Q. What are the common synthetic routes for methyl 2-(propan-2-yl)-1H-pyrrole-3-carboxylate?

The synthesis of pyrrole derivatives often involves cyclization reactions or coupling strategies. For example, similar compounds like ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate are synthesized via Friedel-Crafts acylation using acyl chlorides and pyrrole precursors under reflux conditions . This compound may be prepared through a multi-step protocol:

Core formation : Cyclization of a β-ketoester with an amine or via Paal-Knorr synthesis using a diketone and ammonium acetate.

Functionalization : Introduction of the propan-2-yl group via alkylation or coupling reactions.

Esterification : Reaction with methyl chloride or dimethyl sulfate in basic conditions.
Key purification steps include recrystallization (e.g., methanol) and column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR in deuterated solvents (e.g., DMSO-d6_6) resolve proton environments, such as the pyrrole NH (~12.5 ppm) and ester methyl groups (~3.8–4.3 ppm) .
  • IR : Confirms carbonyl (C=O, ~1700 cm1^{-1}) and NH stretching (~3400 cm1^{-1}).
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 183.1 for the parent ion) and fragmentation patterns .
  • X-ray crystallography : Resolves bond angles and hydrogen-bonding networks (e.g., O–H⋯O interactions) .

Advanced Research Questions

Q. How can discrepancies in NMR data be resolved during characterization?

Discrepancies often arise from solvent effects, tautomerism, or impurities. For example:

  • Solvent-induced shifts : DMSO-d6_6 can deshield NH protons, while CDCl3_3 may mask them. Cross-validate with 15N^{15}N-NMR or 2D techniques (COSY, HSQC) .
  • Tautomerism : Use variable-temperature NMR to identify equilibrium states (e.g., keto-enol forms).
  • Impurity profiling : Employ HPLC-MS to detect byproducts from incomplete esterification or side reactions .

Q. What strategies optimize crystallographic refinement for this compound?

  • Software selection : Use SHELXL for small-molecule refinement due to its robust handling of twinning and high-resolution data. SHELXS/SHELXD are recommended for structure solution despite newer alternatives .
  • Hydrogen-bond analysis : Apply graph set analysis (e.g., Etter’s rules) to categorize interactions (e.g., R22(8)R_2^2(8) motifs) and predict packing motifs .
  • ORTEP visualization : Generate thermal ellipsoid plots to assess disorder or anisotropic displacement parameters .

Q. How do computational methods enhance understanding of this compound’s reactivity?

  • DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the ester carbonyl is a reactive site for nucleophilic attack .
  • Molecular dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., polarity effects in xylene or DMF) .
  • Hydrogen-bond networks : Use programs like Mercury to model supramolecular assemblies and stability in crystal lattices .

Q. What experimental design considerations address low yields in synthesis?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts for cyclization efficiency.
  • Reaction monitoring : Employ in-situ IR or 1H^1H NMR to track intermediate formation and adjust stoichiometry.
  • Byproduct mitigation : Add scavengers (e.g., molecular sieves) to absorb water in esterification steps .

Data Contradiction Analysis

Q. How to reconcile conflicting crystallographic and computational bond-length data?

  • Error sources : X-ray data may overestimate bond lengths due to thermal motion. Compare with neutron diffraction or high-level DFT (e.g., B3LYP/6-311++G(d,p)) for accuracy .
  • Dynamic effects : MD simulations can reveal conformational flexibility not captured in static crystal structures .

Q. Resolving inconsistencies in hydrogen-bonding patterns across studies

  • Contextual factors : Crystallization solvents (e.g., methanol vs. acetonitrile) alter packing motifs. Conduct polymorph screenings.
  • Graph set analysis : Re-analyze data using unified criteria (e.g., Etter’s formalism) to standardize descriptions of hydrogen-bond motifs .

Methodological Recommendations

  • Synthetic protocols : Prioritize anhydrous conditions for esterification to minimize hydrolysis .
  • Crystallography : Collect data at low temperatures (e.g., 113 K) to reduce thermal noise .
  • Computational validation : Cross-reference DFT results with experimental IR/NMR to confirm functional group assignments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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